Retusine

描述

The name "Retusine" has been independently assigned to a pyrrolizidine (B1209537) alkaloid and two distinct types of flavonoids—a tetramethoxyflavone and an isoflavone (B191592). This convergence in nomenclature necessitates a clear differentiation based on their chemical classification, molecular formulas, and biosynthetic origins.

The fundamental distinction between these three compounds lies in their chemical scaffolds. One is an alkaloid, characterized by its nitrogen-containing heterocyclic ring system, while the other two are flavonoids, belonging to the class of polyphenolic secondary metabolites.

This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural products known for their characteristic bicyclic pyrrolizidine core. PAs are esters composed of a necine base (an amino alcohol) and a necic acid. The this compound alkaloid is specifically an ester alkaloid.

Classified as an O-methylated flavonol, this compound is a type of flavonoid. Its structure is based on a C6-C3-C6 skeleton, featuring two phenyl rings and a heterocyclic ring. Specifically, it is a tetramethoxyflavone, indicating the presence of four methoxy (B1213986) groups attached to the core flavone (B191248) structure. It can be found in plant species such as Origanum vulgare and Ariocarpus retusus.

This compound is an O-methylated isoflavone, another class of flavonoids. nih.gov Isoflavones are distinguished from flavones by the position of the second phenyl ring, which is attached at the C3 position of the heterocyclic ring rather than the C2 position. This particular Retusin (B192262) is found in species belonging to the Fabaceae family, such as Dalbergia retusa. nih.gov

Table 1: Comparative Properties of Compounds Named "this compound"

| Feature | This compound (Pyrrolizidine Alkaloid) | Retusin (Tetramethoxyflavone) | Retusin (Isoflavone) |

|---|---|---|---|

| Chemical Class | Pyrrolizidine Alkaloid | Flavonoid (Flavonol) | Flavonoid (Isoflavone) |

| Molecular Formula | C16H25NO5 | C19H18O7 | C16H12O5 |

| Core Structure | Bicyclic pyrrolizidine | Flavone (2-phenyl-4H-1-benzopyran-4-one) | Isoflavone (3-phenyl-4H-1-benzopyran-4-one) |

| Key Functional Groups | Ester, amino alcohol | Tetramethoxy, hydroxyl | Dihydroxy, methoxy |

| Natural Source Example | Crotalaria retusa | Ariocarpus retusus, Origanum vulgare | Dalbergia retusa nih.gov |

The discovery and characterization of these three compounds occurred independently within different research contexts.

The pyrrolizidine alkaloid This compound was first isolated and described in 1957 by C. C. J. Culvenor and L. W. Smith from the plant Crotalaria retusa. Their work involved the extraction and hydrolysis of the alkaloid to identify its constituent necine base and necic acid, which was a common approach for the structural elucidation of such compounds at the time.

The isoflavone Retusin (7,8-dihydroxy-4'-methoxyisoflavone) was identified through phytochemical studies of various members of the Fabaceae family. For instance, research by Teruo Hayashi and Ronald H. Thomson in 1974 reported the isolation of this isoflavone from Dipteryx odorata.

The tetramethoxyflavone Retusin has been identified in phytochemical analyses of different plant species. For instance, early chemical studies of the cactus Ariocarpus retusus indicated the presence of flavonoids. nih.gov Later research on various plants, including Origanum vulgare, has further characterized the flavonoid content, identifying various methoxylated flavones. nih.govresearchgate.netsemanticscholar.org

Each of these compound classes holds a significant place in the field of natural products chemistry due to their complex structures and diverse biological activities.

Pyrrolizidine alkaloids , including this compound, are of major interest in natural products chemistry, largely due to their role in chemical ecology as defense mechanisms for plants against herbivores. mdpi.com Their structural diversity and biosynthetic pathways continue to be subjects of research. nih.govrsc.org The study of PAs is also driven by their toxicological properties, which has spurred the development of advanced analytical methods for their detection. mdpi.com

Flavonoids , encompassing both the tetramethoxyflavone and isoflavone forms of Retusin, are a vast and extensively studied class of natural products. Their significance in natural products chemistry stems from their widespread distribution in the plant kingdom and their diverse biological activities. nih.govtandfonline.com Research in this area focuses on their biosynthesis, chemical synthesis, and the structure-activity relationships that govern their various pharmacological effects. Tetramethoxyflavones, for example, are investigated for their potential biological properties. nih.govnih.govacs.org

Isoflavones , such as 7,8-dihydroxy-4'-methoxyisoflavone, are a particularly significant subgroup of flavonoids due to their structural similarity to estrogens, leading to their classification as phytoestrogens. nih.govnih.gov This has made them a focal point of research in medicinal chemistry and nutrition. The synthesis of isoflavone derivatives and the study of their biological activities are active areas of investigation. nih.govresearchgate.net

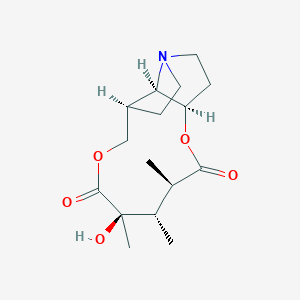

Structure

3D Structure

属性

IUPAC Name |

(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAPLLMJHZBIPX-VZYPABODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963985 | |

| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-86-4 | |

| Record name | Retusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETUSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Distribution in Biological Systems

Botanical Sources and Chemotaxonomic Analysis

The distribution of Retusine, in its various forms, across the plant kingdom provides valuable insights into the chemotaxonomy of different species. The presence of these specific secondary metabolites can serve as a chemical marker to classify and differentiate between plant genera and species.

Pyrrolizidine (B1209537) Alkaloid this compound-Containing Species (e.g., Crotalaria retusa L.)

The pyrrolizidine alkaloid this compound is notably found in the plant species Crotalaria retusa L., a member of the Fabaceae family. This plant is known to produce a variety of pyrrolizidine alkaloids, with this compound being one of the identified constituents alongside others like monocrotaline (B1676716) and retusamine. The analysis of pyrrolizidine alkaloid profiles in various Crotalaria species has demonstrated that these compounds are significant chemotaxonomic markers at the infrageneric level. For instance, the sections Calycinae and Crotalaria are characterized by the presence of 11-membered macrocyclic monocrotaline-type pyrrolizidine alkaloids researchgate.net. The specific alkaloid composition can vary between different parts of the plant, such as the seeds, leaves, and stems researchgate.net.

Flavonoid Retusin-Containing Species

The name "Retusin" has also been assigned to flavonoid compounds, specifically a tetramethoxyflavone and an isoflavone (B191592), which are distributed across a different range of plant families.

The tetramethoxyflavone Retusin (B192262) (5-hydroxy-3,7,3',4'-tetramethoxyflavone) has been identified in a diverse array of plant species. Its presence in these botanicals is a key characteristic for their phytochemical profiling.

| Plant Species | Family | Reference(s) |

| Talinum triangulare | Talinaceae | nih.govnih.gov |

| Croton ciliatoglanduliferus | Euphorbiaceae | nih.gov |

| Mortonia greggii | Celastraceae | nih.govresearchgate.net |

| Stevia triflora | Asteraceae | |

| Ariocarpus retusus | Cactaceae | |

| Kaempferia parviflora | Zingiberaceae | mdpi.com |

| Pogostemon cablin | Lamiaceae | |

| Boesenbergia rotunda | Zingiberaceae | |

| Spiranthes vernalis | Orchidaceae | |

| Aframomum giganteum | Zingiberaceae | researchgate.net |

Talinum triangulare, commonly known as waterleaf, has been reported to contain flavonoids, among other bioactive compounds nih.govnih.gov. The flavonoid Retusin has been specifically isolated from Mortonia greggii nih.govresearchgate.net. In the Zingiberaceae family, Kaempferia parviflora (black ginger) and Boesenbergia rotunda are known sources of various methoxyflavones, including Retusin mdpi.com. The essential oil-producing plant Pogostemon cablin (patchouli) also contains this tetramethoxyflavone. Furthermore, Retusin has been identified in the giant ginger, Aframomum giganteum researchgate.net. While flavonoids are known to be present in Stevia species, the specific presence of tetramethoxyflavone Retusin in Stevia triflora is not as extensively documented in readily available literature. Similarly, while Ariocarpus retusus is known to contain flavonoids, specific confirmation of Retusin is noted.

An isoflavone also named Retusin has been identified within the Dalbergia genus (Fabaceae), which is a rich source of isoflavonoids. Various species of Dalbergia, such as Dalbergia horrida, Dalbergia hancei, and Dalbergia vacciniifolia, are known to produce a wide array of isoflavones nih.govtandfonline.comnih.gov. The isolation of isoflavones, including Retusin, from these species is significant for the chemotaxonomic classification of the genus nih.govchemijournal.comamrita.edu. The specific substitution patterns of these isoflavones contribute to the chemical diversity observed within this large genus.

Isolation Methodologies from Plant Extracts

The isolation of this compound, in both its alkaloid and flavonoid forms, involves multi-step extraction and purification procedures tailored to the specific chemical properties of the target molecule and the plant matrix.

For the pyrrolizidine alkaloid this compound from Crotalaria retusa, the general procedure begins with the extraction of the plant material (e.g., seeds, leaves) with a suitable solvent like methanol (B129727) or ethanol (B145695) researchgate.netphytojournal.com. The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic impurities. The aqueous layer is then made alkaline, and the free alkaloid bases are extracted with an immiscible organic solvent such as chloroform (B151607) phytojournal.com. Further purification is typically achieved using chromatographic techniques, including column chromatography on silica (B1680970) gel or alumina, and preparative thin-layer chromatography (TLC) phytojournal.com.

The isolation of flavonoid Retusin (tetramethoxyflavone and isoflavone) generally starts with the extraction of the dried and powdered plant material with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol mdpi.comsiu.edu. The choice of solvent depends on the polarity of the target flavonoid. For methoxyflavones, which are relatively less polar, solvents like acetone (B3395972) or ethanol are often effective ctu.edu.vnnih.gov. The crude extracts are then fractionated using column chromatography with adsorbents like silica gel or Sephadex LH-20 chemijournal.comctu.edu.vn. Elution is performed with a gradient of solvents to separate compounds based on their polarity. Final purification to obtain pure Retusin is often achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization chemijournal.comctu.edu.vn. For isoflavones from Dalbergia species, a common method involves extraction with methanol, followed by partitioning and repeated column chromatography on silica gel and Sephadex LH-20 nih.govchemijournal.com.

Presence and Detection in Biological Samples for Research Purposes

The detection and quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates are crucial for pharmacokinetic and toxicological research. Modern analytical techniques provide the high sensitivity and specificity required for these analyses.

For the pyrrolizidine alkaloid this compound , methods like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the gold standard for detection in biological matrices mdpi.comdntb.gov.uanih.gov. These methods allow for the simultaneous quantification of multiple pyrrolizidine alkaloids and their N-oxides at very low concentrations mdpi.com. Sample preparation is a critical step and often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before LC-MS analysis nih.govbund.de. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), enables the accurate identification and quantification of these alkaloids and their metabolites mdpi.comdntb.gov.ua.

For the flavonoid Retusin , similar analytical platforms are employed. UPLC-MS/MS is a powerful tool for the metabolite profiling of flavonoids in biological fluids metwarebio.comnih.govprotocols.ionih.gov. This technique can identify and quantify the parent flavonoid as well as its conjugated metabolites (e.g., glucuronides and sulfates) formed in the body metwarebio.comresearchgate.net. The sample preparation for flavonoid analysis in biological samples typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances researchgate.net. The use of targeted and untargeted metabolomics approaches with LC-MS allows for a comprehensive understanding of the absorption, distribution, metabolism, and excretion of flavonoid Retusin in research studies metwarebio.comnih.gov.

| Compound | Analytical Technique | Biological Matrix | Purpose of Detection | Reference(s) |

| Pyrrolizidine Alkaloid this compound | LC-MS/MS, UPLC-Q-TOFMS | Plasma, Urine, Tissues | Pharmacokinetics, Toxicology | mdpi.comdntb.gov.uanih.gov |

| Flavonoid Retusin (Tetramethoxyflavone) | UPLC-MS/MS | Plasma, Urine | Metabolite Profiling, Bioavailability | metwarebio.comprotocols.ioresearchgate.net |

| Flavonoid Retusin (Isoflavone) | LC-MS/MS | Plasma, Urine | Pharmacokinetics, Metabolite Identification | metwarebio.comresearchgate.net |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways and Precursors for Pyrrolizidine (B1209537) Alkaloid Retusine

Pyrrolizidine alkaloids (PAs) are a class of heterocyclic organic compounds produced by plants as a defense mechanism. nih.gov The general structure of a PA consists of a necine base, which is a bicyclic amino alcohol, esterified with one or more necic acids. mdpi.com

The biosynthesis of the necine base, the core structure of pyrrolizidine alkaloids, begins with amino acids. nih.gov For retronecine, one of the most common necine bases, the pathway originates from L-arginine or L-ornithine. unigoa.ac.indocumentsdelivered.com These precursors are converted into putrescine. rsc.orgresearchgate.net

The first committed step in the biosynthesis of the necine base is catalyzed by the enzyme homospermidine synthase (HSS) . nih.gov This enzyme facilitates the NAD+-dependent condensation of two molecules of putrescine (or one molecule of putrescine and the aminobutyl group from spermidine) to form a symmetrical C4-N-C4 intermediate called homospermidine. nih.govnih.govrsc.orgrsc.org

Subsequent enzymatic steps lead to the formation of the characteristic bicyclic pyrrolizidine ring. Homospermidine undergoes oxidation, likely by a copper-dependent diamine oxidase, to yield 4,4'-iminodibutanal. nih.gov This intermediate then cyclizes to form pyrrolizidine-1-carbaldehyde, which is subsequently reduced by an alcohol dehydrogenase to 1-hydroxymethylpyrrolizidine. nih.gov A series of desaturation and hydroxylation steps, catalyzed by yet-unidentified enzymes, converts this intermediate into the final necine base, retronecine. nih.govwikipedia.org Turneforcidine (B1243542), another necine base, is synthesized through similar, though stereochemically distinct, pathways. nih.govnih.gov

| Precursor/Intermediate | Key Enzyme | Product |

|---|---|---|

| L-Arginine / L-Ornithine | (Various) | Putrescine |

| Putrescine | Homospermidine Synthase (HSS) | Homospermidine |

| Homospermidine | Diamine Oxidase (presumed) | 4,4'-iminodibutanal |

| Pyrrolizidine-1-carbaldehyde | Alcohol Dehydrogenase (presumed) | 1-hydroxymethylpyrrolizidine |

| 1-hydroxymethylpyrrolizidine | (Unknown desaturases/hydroxylases) | Retronecine / Turneforcidine |

While necine bases share a common biosynthetic origin, the necic acid portions of PAs are derived from various amino acid precursors, primarily branched-chain amino acids like L-valine, L-leucine, and L-isoleucine. nih.gov For instance, the formation of branched C7-necic acids, common in lycopsamine-type PAs, is initiated by the enzyme C7-hydroxyacid synthase (C7HAS). uni-kiel.deuni-kiel.de This enzyme catalyzes the transfer of an activated acetaldehyde (B116499) from pyruvate (B1213749) to 2-oxoisovalerate, forming a precursor for C7-necic acids. uni-kiel.deuni-kiel.de

Once the necine base and the necic acid are synthesized, they are joined via an ester linkage. mdpi.com This esterification process is crucial for the formation of the final alkaloid. The necic acid is typically activated, for example as a coenzyme A (CoA) ester (e.g., senecyl-CoA), and then transferred to one or both of the hydroxyl groups (commonly at the C-7 and/or C-9 positions) of the necine base. nih.govnih.gov This reaction is thought to be catalyzed by an acyltransferase, possibly from the BAHD family of enzymes. nih.gov The resulting PAs can be monoesters, open-chain diesters, or macrocyclic diesters, depending on the specific necic acid and necine base involved. nih.govcore.ac.uk

In many plants, pyrrolizidine alkaloids exist predominantly as their N-oxides (PANOs). nih.gov The N-oxidation of the tertiary nitrogen in the necine base is a significant metabolic step and is believed to be the primary form in which these alkaloids are synthesized, transported, and stored within the plant. nih.govmdpi.com This conversion is an enzymatic process. nih.gov Studies suggest that both cytochrome P-450 monooxygenases and flavin-containing monooxygenases (FMOs) can catalyze the N-oxidation of PAs like retronecine, converting the tertiary amine to its N-oxide form. mdpi.comnih.govnih.gov This reaction is considered a detoxification pathway in some contexts but is also a key part of the alkaloid's lifecycle in the plant. nih.govgla.ac.uk

Biosynthetic Routes for Flavonoid Retusin (B192262)

Flavonoid retusin (3,3',4',5,7-pentamethoxyflavone) is a polymethylated flavonol. Its biosynthesis starts from the general flavonoid pathway, which produces the core flavonoid skeleton, followed by specific modification steps.

The biosynthesis of all flavonoids begins with the phenylpropanoid pathway. wikipedia.org The primary precursor is the aromatic amino acid L-phenylalanine . nih.govbiotech-asia.org The first committed step is catalyzed by phenylalanine ammonia-lyase (PAL) , which converts phenylalanine to cinnamic acid. nih.gov A series of enzymatic reactions involving cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produces p-coumaroyl-CoA. nih.govresearchgate.net

This starter molecule, p-coumaroyl-CoA, is then condensed with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) in a reaction catalyzed by chalcone (B49325) synthase (CHS) . wikipedia.orgnih.gov This creates the initial C6-C3-C6 backbone in the form of a naringenin (B18129) chalcone. biotech-asia.org The enzyme chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone to form the flavanone (B1672756) naringenin, a key intermediate from which most other flavonoid classes are derived. biotech-asia.orgnih.gov

The pathway to flavonoid retusin proceeds from naringenin through a series of hydroxylations to form the flavonol quercetin (B1663063) (3,5,7,3',4'-pentahydroxyflavone). researchgate.netmdpi.com This involves the action of enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS). researchgate.net

Quercetin serves as the direct precursor for retusin. The formation of retusin involves the sequential methylation of all five hydroxyl groups on the quercetin backbone. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . oup.commaxapress.com These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. maxapress.com

The biosynthesis of a polymethylated flavonoid like retusin requires several distinct OMTs with high regioselectivity, or a few OMTs with broader substrate specificity, that catalyze methylation at specific positions on the flavonoid rings. oup.comnih.gov For example, a flavonol 3-O-methyltransferase would methylate the hydroxyl group at the C-3 position. wikipedia.orgqmul.ac.uk Subsequent methylations at the C-5, C-7, C-3', and C-4' positions would be carried out by other specific OMTs. researchgate.net The precise sequence and the specific enzymes involved can vary between plant species, leading to a diverse array of methylated flavonoids. nih.govacs.org This step-wise methylation increases the lipophilicity of the molecule. oup.com

| Precursor/Intermediate | Key Enzyme Class | Product |

|---|---|---|

| L-Phenylalanine + Malonyl-CoA | PAL, C4H, 4CL, CHS, CHI | Naringenin (a flavanone) |

| Naringenin | F3H, F3'H, FLS | Quercetin (a flavonol) |

| Quercetin | O-Methyltransferases (OMTs) | Retusin (polymethylated flavonol) |

Related Methoxyflavone Biosynthesis (e.g., in Kaempferia parviflora)

The biosynthesis of methoxyflavones, a class of compounds to which this compound is structurally related, has been studied in various plants, including Kaempferia parviflora (black ginger). The rhizomes of this plant are a rich source of various methoxyflavones. mdpi.comresearchgate.net The biosynthetic pathway of these compounds generally follows the well-established flavonoid synthesis route, with additional methylation steps.

The core flavonoid structure is synthesized via the phenylpropanoid and polyketide pathways. The process begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a precursor for the B-ring and the C3 portion of the flavonoid skeleton. Subsequently, a chalcone synthase enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate.

Isomerization of the chalcone leads to the formation of a flavanone, a key branch point in flavonoid biosynthesis. From the flavanone, various enzymatic reactions, including hydroxylation, glycosylation, and, crucially for methoxyflavones, methylation, lead to the diverse array of flavonoid structures observed in nature. In the case of methoxyflavones in Kaempferia parviflora, O-methyltransferases (OMTs) play a pivotal role in adding methyl groups to the hydroxyl moieties of the flavonoid backbone. The specific positions and extent of methylation give rise to the different methoxyflavones found in the plant, such as 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone. mdpi.com

Table 1: Key Methoxyflavones Identified in Kaempferia parviflora

| Compound Name | Molecular Formula | Key Structural Features |

| 5,7-Dimethoxyflavone | C₁₇H₁₄O₄ | Methoxy (B1213986) groups at C5 and C7 |

| 5,7,4'-Trimethoxyflavone | C₁₈H₁₆O₅ | Methoxy groups at C5, C7, and C4' |

| 3,5,7,3',4'-Pentamethoxyflavone | C₂₀H₂₀O₇ | Methoxy groups at C3, C5, C7, C3', and C4' |

This table is generated based on compounds mentioned in the search results. mdpi.com

In Vitro Metabolic Transformations of this compound

Detailed studies on the in vitro metabolic transformations of this compound are not extensively documented in the available scientific literature. However, general principles of flavonoid metabolism observed in in vitro systems, such as liver microsomes or specific enzyme assays, can provide a predictive framework for how this compound might be metabolized.

Flavonoids typically undergo Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by cytochrome P450 enzymes, often involve hydroxylation, demethylation, and oxidation. For a methoxyflavone like this compound, demethylation would be a key Phase I transformation, converting methoxy groups into hydroxyl groups.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and methylation. In vitro studies with other flavonoids have demonstrated that the hydroxyl groups are the primary sites for these conjugations.

Therefore, it can be hypothesized that the in vitro metabolism of this compound would likely yield hydroxylated and demethylated metabolites, which could then be further conjugated to form glucuronides and sulfates. The specific metabolites formed would depend on the enzyme systems used in the in vitro model.

Table 2: Putative In Vitro Metabolic Reactions of Flavonoids

| Metabolic Reaction | Enzyme Family (Example) | Potential Effect on this compound |

| Hydroxylation | Cytochrome P450 | Addition of hydroxyl groups to the aromatic rings |

| Demethylation | Cytochrome P450 | Conversion of methoxy groups to hydroxyl groups |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Attachment of glucuronic acid to hydroxyl groups |

| Sulfation | Sulfotransferases (SULTs) | Attachment of a sulfonate group to hydroxyl groups |

This table represents general flavonoid metabolism pathways and is not based on specific studies of this compound.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Pyrrolizidine (B1209537) Alkaloid Retusine

Pyrrolizidine alkaloids (PAs) are a group of nitrogen-containing organic compounds characterized by a bicyclic pyrrolizidine core structure. The pyrrolizidine alkaloid this compound, isolated from Crotalaria retusa L., is an ester alkaloid. Hydrolysis of this alkaloid yields a necine base (amino alcohol) and a necic acid. The amino alcohol derived from the hydrolysis of this compound has been identified as turneforcidine (B1243542). The acidic component obtained is retusanecic acid. Total synthesis of such complex structures requires precise control over stereochemistry and the formation of the bicyclic system.

Stereoselective synthesis is crucial for accessing the specific isomeric forms of pyrrolizidine alkaloids found in nature. Various strategies have been developed to construct the pyrrolizidine core with defined relative and absolute stereochemistry. These approaches often involve the use of chiral building blocks, asymmetric catalysis, or diastereoselective reactions to control the formation of stereocenters within the bicyclic system. Research in pyrrolizidine alkaloid synthesis has focused on developing efficient routes to the necine bases, which serve as key intermediates for the preparation of ester alkaloids like this compound. Establishing the correct stereochemistry at positions such as C-1, C-7, and C-8 of the pyrrolizidine nucleus is paramount.

Synthetic methods have played a significant role in confirming or elucidating the absolute stereochemistry of naturally occurring pyrrolizidine alkaloids and their hydrolysis products. By synthesizing enantiomerically pure samples of proposed structures and comparing their spectroscopic data and optical rotation with those of the natural products or their derivatives, the absolute configuration can be definitively assigned. For instance, the identity of the amino alcohol from this compound with turneforcidine was confirmed through direct comparison, and its absolute configuration was established through synthetic correlation. This highlights the power of synthesis in structural and stereochemical assignments of complex natural products.

Total Synthesis Approaches for Flavonoid Retusin (B192262)

Flavonoid Retusin, known chemically as 5-hydroxy-3,3',4',7-tetramethoxyflavone, is an O-methylated flavonol. Its total synthesis typically involves constructing the flavonoid backbone and introducing the specific methylation pattern.

A common strategy for synthesizing methylated flavonoids like Retusin is through the modification of more readily available flavonoid precursors, such as quercetin (B1663063). Quercetin is a pentahydroxyflavone with hydroxyl groups at positions 3, 5, 7, 3', and 4'. Retusin has methoxy (B1213986) groups at positions 3, 7, 3', and 4', and a free hydroxyl group at position 5. Therefore, the synthesis of Retusin from quercetin involves targeted methylation of the hydroxyl groups at the 3, 7, 3', and 4' positions while preserving the hydroxyl group at the 5 position.

Achieving regioselective methylation of polyhydroxylated flavonoids like quercetin is a key challenge in the synthesis of specific methylated derivatives such as Retusin. Various methodologies have been developed to control which hydroxyl groups are methylated. These can involve protecting group strategies to selectively block certain hydroxyls before methylation, or the use of specific reaction conditions and reagents that favor methylation at particular positions based on differences in acidity or steric hindrance of the hydroxyl groups. For example, the hydroxyl group at the 5-position of quercetin is known to be less reactive towards methylation due to intramolecular hydrogen bonding with the adjacent carbonyl group. Synthetic routes leverage these differences to achieve targeted functionalization and obtain the desired methylation pattern of Retusin.

Semi-synthesis and Derivatization Strategies for Structural Analogues

Semi-synthesis and derivatization approaches are employed to create structural analogues of both pyrrolizidine alkaloids and flavonoids. These strategies involve using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives with altered structures and potentially modified properties.

For pyrrolizidine alkaloids, semi-synthesis might involve modifying the necine base or the necic acid components obtained from the hydrolysis of natural alkaloids, or altering the ester linkage. This allows for the creation of analogues with variations in the alcohol or acid moieties.

In the case of flavonoids like Retusin, semi-synthesis often involves chemical modifications of the flavonoid core or its substituents. This can include further methylation, demethylation, acylation, glycosylation, or the introduction of other functional groups. Derivatization strategies allow for the exploration of structure-activity relationships and the generation of compounds with potentially improved or altered biological activities. For example, studies have explored the synthesis of methylated quercetin analogues to investigate their biological effects.

Computational Chemistry in Synthetic Planning and Target Design

Computational chemistry plays a significant role in modern natural product research, aiding both the planning of complex synthetic routes and the identification or validation of biological targets through in silico methods. For compounds like this compound, which can be isolated from natural sources, computational approaches complement experimental studies by providing insights into potential biological activities and guiding further investigation or synthetic efforts.

One direct application of computational chemistry involving this compound has been in the in silico screening of natural compounds against various protein targets to predict potential binding affinities and interactions. In a study investigating the constituents of Bauhinia scandens stems, this compound was one of five compounds selected for molecular docking analysis mdpi.comresearchgate.netnih.gov. This approach aimed to elucidate the binding capabilities of these phytochemicals with several target proteins, including the M3 muscarinic acetylcholine (B1216132) receptor, human glutamate (B1630785) carboxypeptidase II (GCP II), E. coli exonuclease I, GPCR beta-arrestin, and Cytochrome P450 14 alpha-sterol demethylase mdpi.comnih.gov.

Molecular docking simulations provide valuable data in the form of binding affinities (often expressed as docking scores or binding energy) and details about the molecular interactions between the ligand (this compound, in this case) and the protein's active site. These interactions can include conventional hydrogen bonds, carbon-hydrogen bonds, pi-pi interactions, and alkyl interactions, which are crucial for stabilizing the ligand-protein complex mdpi.comnih.gov.

Research findings from the in silico screening of Bauhinia scandens extracts provided docking scores for this compound against the selected protein targets. This compound exhibited varying degrees of binding affinity across these targets. Notably, this compound showed a significant binding affinity to the GPCR-Beta arrestin receptor, with a reported binding affinity of -9.1 kcal/mol mdpi.comnih.gov. Interactions observed with the GPCR-Beta arrestin receptor included conventional hydrogen bonds with amino acid residues Arg282 and Lys292, a carbon-hydrogen bond with Gly137, a pi-pi T-shaped interaction with His295, and alkyl interactions with Pro131 mdpi.comnih.gov.

Investigations into Biological Activities and Underlying Mechanisms

Anti-inflammatory Activity: Mechanistic Elucidation

The anti-inflammatory properties of Retusine have been explored, with studies suggesting potential mechanisms involving the modulation of key inflammatory mediators and pathways.

Modulation of Prostaglandin (B15479496) Production

This compound's capacity for inhibiting edema suggests a relationship with the reduction of prostaglandin production. researchgate.netznaturforsch.comchemfaces.com Prostaglandins are significant mediators in the complex processes of inflammation. youtube.comcore.ac.uk

Inhibition of Nitric Oxide (NO) Production

The ability of this compound to inhibit the production of nitric oxide (NO) has been evaluated in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. researchgate.netznaturforsch.comchemfaces.com Nitric oxide is a signaling molecule that plays a key role in the pathogenesis of inflammation, and its overproduction in abnormal situations is considered a pro-inflammatory mediator. nih.gov

Impact on Inflammatory Mediators and Pathways (e.g., IKKbeta, NF-κB signaling)

While the specific impact of this compound on pathways such as IKKbeta and NF-κB signaling is not explicitly detailed in the provided search results, these pathways are recognized as central to the inflammatory response and are targets for anti-inflammatory agents. NF-κB is a crucial transcription factor involved in controlling inflammatory gene activation and the production of pro-inflammatory mediators like NO and cytokines. mdpi.compsu.ac.thnih.govnih.gov Inhibition of NF-κB signaling is considered a promising approach for treating inflammatory diseases. nih.govnih.gov

In Vitro Models for Inflammation Research (e.g., mouse peritoneal macrophages, carrageenan-induced models)

In vitro models, such as lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, have been utilized to evaluate the anti-inflammatory activity of compounds, including this compound, isolated from Mortonia greggii. researchgate.netznaturforsch.comchemfaces.com Additionally, carrageenan-induced models of inflammation have been employed to assess anti-inflammatory effects. researchgate.netznaturforsch.comchemfaces.comresearchgate.net The carrageenan-induced paw edema test in rats is a common in vivo model for evaluating anti-inflammatory activity. core.ac.ukresearchgate.net

Here is a summary of in vitro models used in the context of related research:

| Model | Stimulus/Induction | Measured Outcome(s) | Reference(s) |

|---|---|---|---|

| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | researchgate.netznaturforsch.comchemfaces.com |

| Carrageenan-induced models (e.g., paw edema) | Carrageenan | Edema inhibition, reduction of inflammatory mediators (general context) | researchgate.netznaturforsch.comchemfaces.comresearchgate.net |

Antimicrobial Activity: Mechanistic Insights

This compound has demonstrated activity against certain Gram-positive bacteria.

Activity against Gram-Positive Bacteria (e.g., Corynebacterium diphtheria, Staphylococcus aureus)

This compound has shown activity against the Gram-positive bacteria Corynebacterium diphtheriae and Staphylococcus aureus. chemfaces.com While the specific mechanism by which this compound exerts its antimicrobial effect against these bacteria is not detailed in the provided information, Corynebacterium diphtheriae and Staphylococcus aureus are known Gram-positive pathogens. mdpi.comnih.govscribd.com Mechanisms of antibiotic resistance in these bacteria, such as the presence of resistance genes or decreased membrane permeability, have been studied in other contexts. mdpi.comnih.govfip.orgresearchgate.net

Structure-Activity Relationships for Antimicrobial Potency (e.g., influence of free hydroxyl groups)

Research into the antimicrobial activity of this compound has provided insights into the structural features that influence its potency. In studies evaluating the antimicrobial effects of this compound alongside related compounds like ombuoside (B190372) and ombuine, this compound demonstrated activity against certain Gram-positive bacteria, specifically Corynebacterium diphtheria and Staphylococcus aureus. However, it was found to be inactive against Gram-negative bacteria and the yeast Candida albicans. researchgate.netnih.govchemfaces.com These findings suggest a selective spectrum of activity for this compound.

Crucially, these studies highlighted the importance of free hydroxyl groups, whether alcoholic or phenolic, for the expression of flavonol antimicrobial activity. The reduced activity of this compound compared to ombuoside and ombuine, which possess more free hydroxyl groups, indicates that the methylation of hydroxyl positions in this compound may diminish its antimicrobial potency. researchgate.netnih.govchemfaces.com

Activity against Fungal Strains (e.g., Candida albicans)

Specific investigations have assessed the activity of this compound against fungal strains, including Candida albicans. Multiple studies have reported that this compound, the flavonol (PubChem CID 5352005), proved to be inactive against Candida albicans when tested using methods such as the agar (B569324) diffusion method. researchgate.netnih.govchemfaces.comtargetmol.comresearchgate.net While another compound also referred to as this compound (an alkaloid) has shown activity against C. albicans, the flavonol this compound discussed in the context of related flavonoid compounds did not exhibit antifungal effects against this common fungal pathogen. researchgate.netnih.govchemfaces.comtargetmol.comresearchgate.netindexcopernicus.com

Antioxidant Activity: Molecular Basis

This compound has demonstrated notable antioxidant activity, primarily through its capacity to scavenge free radicals. The molecular basis of this activity involves its interaction with reactive species, contributing to the mitigation of oxidative stress.

Free Radical Scavenging Capacities

Studies have consistently shown that this compound exhibits potent free-radical-scavenging capacities. biocrick.comtargetmol.comnaver.com This ability to neutralize free radicals is a key aspect of its antioxidant properties. While specific quantitative data like SC50 values for isolated this compound were not consistently available across all sources, its presence in plant extracts with demonstrated DPPH radical scavenging activity further supports its contribution to antioxidant effects. vliz.be

Role in Oxidative Stress Mitigation and Cellular Effects

This compound's antioxidant capacity plays a role in mitigating oxidative stress and its downstream cellular effects. By effectively scavenging free radicals, this compound can help protect cellular components from oxidative damage. A proposed molecular basis for its antioxidant effect involves the attachment of low-energy electrons, potentially occurring near the mitochondrial electron transport chain, which could facilitate the production of molecular hydrogen, a known selective antioxidant. This mechanism suggests a potential protective effect on cellular energy production sites. Furthermore, the antioxidant activity of this compound has been linked to the efficient inhibition of cellular melanogenesis. biocrick.comnaver.com

Other Investigated Biological Activities with Mechanistic Focus

Beyond its antimicrobial and antioxidant effects, this compound has also been investigated for other biological activities, including antiviral properties.

Antiviral Activities

This compound has been reported to possess antiviral activities. medchemexpress.com Specifically, research has indicated its activity against SARS-CoV-2. Mechanistically, this compound has been shown to target the SARS-CoV-2 3CLpro protease, an enzyme essential for viral replication. Molecular docking studies have indicated a favorable binding energy with this protease. Comparisons with other compounds, such as kumatakenin (B1672796) and baicalein, in the context of antiviral activity have also highlighted the influence of structural features, including the presence of hydroxyl versus methoxy (B1213986) groups, on their inhibitory effects.

Anticancer Research Aspects

Studies have investigated the potential of this compound as an anticancer agent, focusing on its ability to induce apoptosis, cause cell cycle arrest, inhibit histone deacetylase (HDAC) activity, and suppress matrix metalloproteinase (MMP) activity.

Apoptosis Induction Pathways

This compound has shown promise in inducing apoptosis in cancer cells. This process, also known as programmed cell death, is a key target in cancer therapy. This compound has been reported to induce cell apoptosis through the intrinsic apoptosis pathway by binding to Bcl-2 and Bcl-XL proteins in human breast cancer cell lines MCF-7 and 4T1. rdd.edu.iq The mechanism of apoptosis induction by compounds like this compound can involve the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors, leading to caspase activation and mitochondrial dysfunction.

Cell Cycle Arrest Mechanisms

This compound may also contribute to its anticancer effects by interfering with cell cycle progression. Cell cycle arrest is a process where the cell division cycle is halted, preventing uncontrolled proliferation of cancer cells. While the specific mechanisms of this compound-induced cell cycle arrest are not detailed in the provided search results, cell cycle arrest can be mediated by compounds that interfere with key regulators like cyclin-dependent kinases (CDKs) or disrupt processes essential for cell division. scbt.comnih.gov

Histone Deacetylase (HDAC) Inhibition Studies

The potential for this compound to act as a histone deacetylase (HDAC) inhibitor has been explored. vku.edu.kz HDACs are enzymes that play a role in gene expression regulation, and their inhibition can impact cell growth, differentiation, and apoptosis. While one study mentioned this compound in the context of isolated flavonoids from Cousinia alata where another compound, grindelic acid, showed binding affinity against HDAC, it did not explicitly state that this compound itself is an HDAC inhibitor or detail specific studies on this compound's HDAC inhibitory activity. vku.edu.kz However, HDAC inhibition has been shown to impact cell death and proliferation in other contexts. nih.gov

Inhibition of Matrix Metalloproteinase (MMP-2, MMP-9) Activity

This compound has been implicated in the inhibition of matrix metalloproteinase (MMP)-2 and MMP-9 activity. researchgate.net MMPs are enzymes that degrade the extracellular matrix, and their elevated activity is associated with cancer invasion and metastasis. nih.gov Inhibition of MMP-2 and MMP-9 can decrease cellular migration and angiogenesis, processes crucial for tumor progression. nih.gov While this compound is mentioned in lists of compounds studied in relation to MMP inhibition, detailed research findings specifically on this compound's mechanism and efficacy in inhibiting MMP-2 and MMP-9 are not extensively provided in the search results. researchgate.netresearchgate.netdntb.gov.ua

Effects on ATP Synthesis Inhibition

This compound has been identified as a weak inhibitor of ATP synthesis. biocrick.comchemfaces.comnaver.com ATP synthesis is a fundamental cellular process providing energy. Inhibition of ATP synthesis can impact cell viability and function. One study comparing this compound with other flavonoids found that a related compound, pachypodol, was a more active inhibitor of ATP synthesis, suggesting that the chemical structure, specifically the presence of a free 4'-OH group, is important for strong inhibition. biocrick.com While this compound shows weak inhibitory activity, the extent and implications of this effect are not extensively elaborated in the provided information.

Tyrosinase Inhibition and Cellular Melanogenesis

This compound has demonstrated inhibitory effects on tyrosinase activity and cellular melanogenesis. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a strategy for addressing hyperpigmentation disorders. Studies have shown that this compound can efficiently inhibit both cellular melanin formation and antityrosinase activity in B16F10 melanocytes. This suggests its potential as a compound for cosmeceutical applications aimed at skin lightening.

Modulation of Testosterone (B1683101) Production via Cyclic AMP (cAMP)/cAMP Response Element-Binding Protein (CREB) Signaling

Components from Kaempferia parviflora extract, including this compound, have been reported to enhance testosterone production in mouse testis-derived tumor cells I-10. This effect is suggested to occur via the cyclic AMP (cAMP)/cAMP response element-binding protein (CREB) signaling pathway. The cAMP/CREB pathway is known to play a role in regulating steroidogenesis, including testosterone production, in Leydig cells.

Anti-allergic Activity (e.g., inhibition of antigen-stimulated degranulation)

Flavonoids, including polymethoxyflavonoids (PMFs) which share structural similarities with this compound, have been investigated for anti-allergic activities. PMFs isolated from Kaempferia parviflora have shown the capacity to inhibit antigen-stimulated degranulation in rat basophile leukemia RBL-2H3 cells. Degranulation is a process in allergic responses where mast cells release mediators like histamine. While the search results specifically mention PMFs and other compounds from Kaempferia parviflora in the context of anti-allergic activity and inhibition of degranulation, this compound is also identified as a component of this plant extract, suggesting a potential contribution to this activity.

Antidiarrheal Properties and Related Target Interactions (e.g., GPCR-Beta arrestin receptor)

Extracts from Bauhinia scandens, a plant containing this compound, have shown significant anti-diarrheal potential in in vivo studies using mice models. In silico studies investigating the potential targets of compounds from Bauhinia scandens for antidiarrheal activity have included this compound. Molecular docking studies revealed potential interactions of this compound with targets such as the GPCR beta-arrestin receptor (PDB: 6U1N). Beta-arrestins are known to regulate G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including gastrointestinal motility. The observed in vivo antidiarrheal activity of the extract containing this compound, supported by in silico evidence of interaction with targets like GPCR beta-arrestin, suggests a potential role for this compound in these properties.

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and validating its pharmacological effects.

Computational Approaches for Target Prediction and Molecular Docking (e.g., AutoDock Vina, cheminformatics tools, SwissTargetPrediction)

Computational approaches are widely used in drug discovery to predict potential biological targets of compounds and to simulate their binding interactions. Tools such as SwissTargetPrediction utilize cheminformatics approaches to predict likely protein targets based on the compound's structure and similarity to known ligands. Molecular docking software, such as AutoDock Vina, is used to simulate the binding pose and estimate the binding affinity of a small molecule within the binding site of a target protein. These methods can provide insights into potential target interactions and guide further experimental validation. In the context of this compound, in silico studies using molecular docking have been employed to explore its potential interactions with targets related to its observed biological activities, such as the docking analysis with GPCR beta-arrestin in the investigation of antidiarrheal properties.

**Compound Names and PubChem C

Pathway Modulation Studies (e.g., PI3K/AKT, MAPK pathways)

Investigations into the biological activities of this compound have included exploring its potential interactions with key cellular signaling cascades, such as the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are fundamental regulators of numerous cellular processes, including proliferation, survival, differentiation, and apoptosis, and their dysregulation is implicated in various diseases, notably cancer and inflammatory conditions.

While direct experimental data specifically detailing this compound's isolated effects on the phosphorylation or activity of core components within the PI3K/AKT and MAPK pathways is limited in the currently available search results, this compound is a component of natural extracts, such as those from Kaempferia parviflora and Pogostemon cablin, which have been studied for their effects on these pathways.

Research on Kaempferia parviflora extract, which contains methoxyflavonoids like this compound, suggests that its antitumor activities may be regulated through the PI3K/AKT and MAPK pathways, demonstrating a reduction in the phosphorylation of AKT and ERK ijpsr.com. Furthermore, in silico studies involving this compound have explored its potential interactions with receptors involved in metastasis pathways, including ERK2 (a component of the MAPK pathway) and FAK, the latter being known to activate the PI3K/AKT pathway mdpi.comrdd.edu.iq. These computational studies predict potential binding interactions, suggesting a plausible basis for pathway modulation, although experimental validation is required to confirm these effects mdpi.com.

This compound has also been mentioned in the context of studies investigating immunomodulation and anti-viral effects, where the PI3K-Akt signaling pathway was noted as relevant, although the specific mechanism of this compound's action remained unclear worldscientific.com. While other methoxyflavonoids from Kaempferia parviflora have been experimentally shown to modulate certain inflammatory pathways, such as inhibiting iNOS and COX-2 expression, some studies on specific compounds from this source did not show inhibition of p-ERK1/2 and p-JNK1/2, highlighting the structural specificity of interactions with these pathways psu.ac.th.

Based on the currently available information from the search results, detailed experimental findings and quantitative data tables specifically demonstrating this compound's direct modulation of PI3K/AKT or MAPK pathway components were not found. The association of this compound with these pathways is primarily inferred from studies on the complex natural extracts containing it and from in silico predictions. Further targeted research is needed to elucidate the precise mechanisms and extent to which this compound, as a single compound, directly influences the PI3K/AKT and MAPK signaling cascades.

Advanced Analytical Methodologies in Retusine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating Retusine from other compounds present in a sample, allowing for its subsequent detection and quantification. Different chromatographic approaches are employed depending on the nature of the sample and the specific analytical goal.

Liquid Chromatography (LC) based methods (e.g., HPLC, UHPLC)

Liquid chromatography (LC) is a widely used technique for separating and analyzing the chemical composition of mixtures in solution. High-Performance Liquid Chromatography (HPLC), a type of column chromatography, utilizes a liquid mobile phase under high pressure and a stationary phase with fine particles to achieve separation. Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement in this field, employing sub-2 micron particles to offer shorter run times, enhanced separation, higher sensitivity, and reduced solvent consumption compared to traditional HPLC.

Both HPLC and UHPLC are valuable for the analysis of small molecules in various matrices, including the quantification of metabolites in biological samples. For instance, high-resolution UPLC-QTOF-MS analysis has been used to identify compounds, including this compound (PubChem CID: 5352005), in plant extracts. LC is considered the preferred technique for routine analysis of retinoids and their derivatives in biological samples. While a single LC run may not always be sufficient to quantify all retinoid metabolites due to their differing chemical properties, methods like reverse-phase HPLC can accurately extract, separate, identify, and quantify specific compounds like all-trans-retinol and various retinyl ester species. The quantification in HPLC is typically achieved by integrating peak signals detected by UV absorbance and using a standard curve.

Gas Chromatography (GC) based methods

Gas Chromatography (GC) is another powerful analytical technique, particularly useful for the analysis of volatile and semi-volatile compounds. It involves separating components of a mixture based on their boiling points using a gas mobile phase and a stationary phase within a heated column. While GC is highly sensitive and selective, its application to the analysis of plant extracts containing compounds like flavonoids, such as this compound, can be less frequent compared to LC due to the high temperatures involved and the potential need for derivatization of analytes. However, GC-MS analysis has been employed in the study of plant extracts where this compound was identified as a component. GC analysis has also been used in the context of analyzing pyrrolizidine (B1209537) alkaloids, some of which are structurally related to the amino-alcohol derived from this compound.

Thin-Layer Chromatography (TLC) applications

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective planar chromatographic technique used for qualitative analysis and assessing the purity of compounds. It involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) or alumina), which is then developed in a solvent system (mobile phase). Components separate based on their differential partitioning between the stationary and mobile phases, appearing as distinct spots that can be visualized using various methods. TLC has been used in the chemical study of plants where this compound was investigated. It has also been employed for preliminary screening and combining fractions based on their profiles during the isolation process of compounds, including this compound. Additionally, TLC can be coupled with bioautographic assays, such as using DPPH, to screen for compounds with free radical scavenging activity, where active compounds like this compound can appear as yellow spots against a colored background.

Spectroscopic Techniques for Structure Elucidation and Analysis

Spectroscopic techniques provide crucial information about the structure and properties of this compound. These methods analyze the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the arrangement of atoms within a molecule. NMR spectroscopy (300-500 MHz) is used to confirm the structures and stereochemistry of natural compounds like this compound. The NMR spectrum of this compound has been analyzed, providing signals that correspond to specific protons and carbons within its structure, such as signals at 8.3 ppm, 7.0-6.8 ppm, 6.50-6.20 ppm, 3.95, 3.90, 3.87 ppm (for methoxy (B1213986) groups), and 12.61 ppm (for a hydroxyl group). Carbon-13 NMR also provides characteristic signals, including those for the methoxy carbons. NMR analysis has been used in conjunction with other techniques to identify and characterize compounds isolated from plant extracts.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, ESI-Q-TOF-MS, MS/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound, which is invaluable for identification and structural analysis. Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

LC-MS couples liquid chromatography with mass spectrometry, allowing for the separation of components in a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing non-volatile and polar compounds. LC-MS/MS, or tandem mass spectrometry, further enhances specificity and sensitivity by using multiple stages of mass analysis. ESI-Q-TOF-MS (Electrospray

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed in the analysis of this compound. This method relies on the absorption of UV or visible light by the chromophores within the this compound molecule. The resulting spectrum provides valuable information about the electronic transitions occurring within the compound, which can aid in its identification and quantification. UV-Vis spectroscopy can be used to monitor the formation of compounds and determine their surface plasmon resonance band. Characteristic peaks in the UV-Vis spectrum of plant extracts can serve as a standard reference for identification and quality control. The absorbance values obtained at specific wavelengths are directly proportional to the concentration of this compound in a solution, following the Beer-Lambert Law. This allows for quantitative analysis when a calibration curve is established using known concentrations of a this compound standard. UV-Vis spectroscopy can be used in conjunction with other techniques like FTIR for comprehensive analysis.

Development and Validation of Analytical Protocols for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or plant extracts presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. The development and validation of robust analytical protocols are therefore crucial to ensure accurate and reliable results.

Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. Key validation parameters typically include sensitivity, specificity, accuracy, precision, linearity, limit of detection (LOD), and lower limit of quantification (LLOQ). For analysis in biological matrices, it is recommended that calibration standards and quality control (QC) samples are prepared in the same matrix as the study samples. Surrogate matrices may be acceptable in certain cases where obtaining the identical matrix is difficult.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV-Vis or Mass Spectrometry (MS), are commonly employed for the analysis of this compound in complex matrices. These techniques enable the separation of this compound from interfering substances before detection and quantification. HPLC-MS/MS is a high-resolution technique useful for quantitative and structural analysis in complex extracts. Sample preparation steps, such as extraction and clean-up, are critical to isolate this compound from the matrix and reduce interference. Various extraction methods and chromatographic techniques like column chromatography are used for isolating compounds from natural sources.

Validation protocols for biological monitoring of compounds in biological specimens involve determining performance parameters like sensitivity, specificity, LOD, and LLOQ, as well as the uncertainty of measurement.

Challenges in this compound Analysis (e.g., instability, lack of reference standards)

Several challenges can arise during the analysis of this compound. One potential challenge is the instability of the compound, which could lead to degradation and inaccurate quantification if not handled and stored properly. The stability of stock solutions used for preparing calibration standards and QC samples needs to be verified during method validation.

Another significant challenge is the potential lack of readily available certified reference standards for this compound. Reference standards with high purity are essential for accurate identification and quantification, as well as for method validation. The limited availability or high cost of such standards can impede research efforts. The absence of official methods for the detection or determination of certain compounds in food and feed highlights the issue of limited availability of analytical standards.

Matrix effects, where components in the biological matrix suppress or enhance the signal of this compound during analysis (particularly in mass spectrometry), can also pose a challenge. These effects need to be assessed and compensated for during method validation. Complex mixtures with a high density of compounds can challenge trace detection and identification, especially in nontargeted analysis where the compound of interest might be hidden among thousands of matrix compounds.

Ensuring the purity and yield of this compound when isolating it from natural sources can also be challenging, requiring optimized extraction and purification methods.

Future Research Directions and Emerging Concepts

Exploration of Undiscovered Biological Activities and Mechanisms

Future research on retusine is poised to delve deeper into identifying novel biological activities beyond those already reported. While studies have indicated potential anti-inflammatory, antioxidant, antimicrobial, and anticancer effects associated with compounds found in sources of this compound, the specific activities and underlying mechanisms of this compound itself warrant further comprehensive investigation mdpi.comresearchgate.netmdpi.commdpi.comijpsr.com. This includes exploring its potential interactions with a wider range of biological targets and pathways. Advanced cell-based assays, in vivo models, and high-throughput screening methods could be employed to uncover new therapeutic potentials. Understanding the precise molecular mechanisms, such as how this compound interacts with specific enzymes, receptors, or signaling cascades, is crucial for validating traditional uses and developing new applications mdpi.comresearchgate.net. For instance, research into how this compound might influence cellular processes like apoptosis or inhibit specific microbial growth could reveal new avenues for drug development mdpi.commdpi.comijpsr.com.

Advanced Synthetic Methodologies for Complex Analogues

Developing advanced synthetic methodologies is a key future direction for this compound research, particularly for creating complex analogues cuni.cz. This is essential for structure-activity relationship (SAR) studies, which aim to understand how modifications to the this compound structure affect its biological activity researchgate.net. Current synthesis methods might be improved for efficiency, scalability, and sustainability, potentially utilizing approaches like continuous flow reactors or green chemistry techniques mbimph.com. The ability to synthesize a diverse library of this compound analogues with targeted structural variations will enable researchers to optimize desirable properties, such as potency, selectivity, and pharmacokinetic profiles, while potentially minimizing any undesirable effects. This could involve introducing different functional groups, altering the core flavonoid structure, or creating hybrid molecules. cuni.czresearchgate.net.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of omics technologies, such as metabolomics and proteomics, holds significant promise for advancing this compound research nih.goveurecat.orgnih.govfluorofinder.comnih.govepdf.pubfrontiersin.orggoogle.com. Metabolomics can provide a comprehensive snapshot of the small molecules present in biological systems treated with this compound, helping to identify metabolic pathways that are affected nih.govchromatographyonline.comresearchgate.netbiorxiv.org. This can shed light on how this compound is metabolized, its bioavailability, and its impact on endogenous metabolites. Proteomics, on the other hand, allows for the large-scale study of proteins, enabling researchers to identify protein targets of this compound and understand how its presence alters protein expression profiles nih.govepdf.pubfrontiersin.org. By integrating data from both metabolomics and proteomics, a more holistic understanding of the biological effects of this compound at a systems level can be achieved eurecat.orgnih.gov. This multi-omics approach can reveal complex interactions and provide deeper insights into this compound's mechanisms of action and potential biomarkers of its activity eurecat.orgnih.gov.

Development of Novel Research Tools and Probes

The development of novel research tools and probes specifically designed for studying this compound and its interactions is another important future direction nih.gov. This could include the synthesis of labeled this compound molecules (e.g., with fluorescent or radioactive tags) to track its distribution, metabolism, and binding to biological targets in vitro and in vivo nih.gov. Additionally, the creation of affinity probes could help isolate and identify proteins or other biomolecules that directly interact with this compound nih.gov. These tools would significantly enhance the ability to study the pharmacokinetics and pharmacodynamics of this compound with greater precision and detail, providing invaluable data for understanding its biological fate and mechanism of action.

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of Retusine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Combine NMR (1H, 13C, 2D-COSY/HMBC) to assign stereochemistry and connectivity .

- Validate purity via HPLC-UV/HRMS with a C18 column (e.g., 95% acetonitrile/water gradient) .

- Compare spectroscopic data with literature (e.g., alkaloid databases) and report deviations ≥5% .

- Data Table :

| Technique | Key Peaks/Retention Time | Reference Value (Literature) | Observed Value | Purity (%) |

|---|---|---|---|---|

| 1H NMR | δ 6.82 (s, 1H) | δ 6.80–6.85 | δ 6.83 | 98.5 |

| HPLC-UV | tR = 12.3 min | tR = 12.0–12.5 min | tR = 12.2 | 99.1 |

Q. What experimental protocols are recommended for isolating this compound from plant sources?

- Methodological Answer :

- Use maceration or Soxhlet extraction with methanol:water (7:3) to optimize yield .

- Fractionate crude extract via flash chromatography (silica gel, hexane:ethyl acetate gradient).

- Confirm bioactivity at each step using in vitro assays (e.g., cytotoxicity against HeLa cells) .

Q. How should researchers address contradictory data in this compound’s reported biological activity?

- Methodological Answer :

- Conduct dose-response studies (e.g., 0.1–100 µM) to validate IC50 values .

- Replicate experiments under standardized conditions (pH, temperature, cell passage number) .

- Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent effects) .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound’s proposed biosynthetic pathway?

- Methodological Answer :

- Use isotopic labeling (e.g., 13C-glucose) to track precursor incorporation .

- Compare gene expression profiles (RNA-seq) in high- vs. low-Retusine-producing plant variants .

- Apply computational modeling (e.g., DFT calculations) to predict intermediate stability .

Q. How can researchers optimize this compound’s synthetic yield in heterologous systems?

- Methodological Answer :

- Screen promoter systems (e.g., inducible vs. constitutive) in yeast or bacterial hosts .

- Monitor post-translational modifications (e.g., glycosylation) via LC-MS/MS .

- Adjust fermentation parameters (e.g., dissolved O2, temperature) using DoE (Design of Experiments) .

Q. What methodological safeguards prevent bias in this compound’s preclinical efficacy studies?

- Methodological Answer :

- Implement double-blinding and randomized allocation in animal trials .

- Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .

- Report raw datasets (e.g., spectral files, chromatograms) as supplementary material .

Key Methodological Considerations

- Reproducibility : Document all synthetic steps (solvents, catalysts, reaction times) to enable replication .

- Data Integrity : Use triplicate measurements with ±SD for biological assays; discard outliers via Grubbs’ test .

- Literature Context : Compare findings with ≥5 prior studies to establish novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。